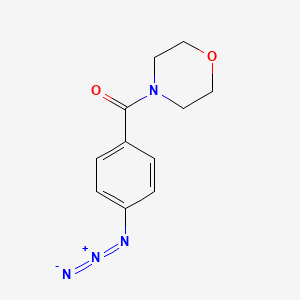

4-(4-Azidobenzoyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-azidophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-14-13-10-3-1-9(2-4-10)11(16)15-5-7-17-8-6-15/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIWPQDKBHJGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Azidobenzoyl Morpholine and Analogous Structures

Approaches to Incorporating the Azidobenzoyl Moiety

The 4-azidobenzoyl group is a key photoactivatable moiety. Its incorporation into a target molecule, such as morpholine (B109124), can be achieved through several synthetic pathways. These methods focus on either pre-forming an activated azidobenzoyl species for subsequent reaction or introducing the azide (B81097) functionality onto a benzoyl precursor that is already part of the larger molecular scaffold.

Synthesis via Acylation Reactions with 4-Azidobenzoyl Fluoride (B91410)

Acyl fluorides, particularly 4-azidobenzoyl fluoride (ABF), have emerged as highly efficient reagents for the acylation of amines. acs.orgtaskcm.com This method is noted for its rapid reaction kinetics and high efficiency, especially in aqueous buffer systems like PBS, when compared to traditional N-hydroxysuccinimide (NHS) esters. acs.orgnih.gov The reaction involves the nucleophilic attack of an amine, such as the secondary amine of the morpholine ring, on the electrophilic carbonyl carbon of 4-azidobenzoyl fluoride. This process forms a stable amide bond, yielding the desired N-acylated product. taskcm.com

This "plug-and-play" strategy has been successfully employed for the controlled installation of azide groups onto the lysine (B10760008) residues of antibodies. acs.orgnih.govresearchgate.net The enhanced reactivity of acyl fluorides allows for the efficient functionalization of delicate biomolecules at low temperatures, providing better control over the degree of conjugation. acs.orgnih.gov The installed terminal azide group is then available for subsequent bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov

Table 1: Comparison of Acylating Agents for Amine Functionalization This table is generated based on data from the text.

| Feature | 4-Azidobenzoyl Fluoride (ABF) | N-Hydroxysuccinimide (NHS) Esters |

| Reactivity | High, fast kinetics acs.orgnih.gov | Moderate, slower kinetics acs.orgnih.gov |

| Efficiency | More efficient acylation acs.orgnih.gov | Less efficient acs.orgnih.gov |

| Reaction Conditions | Effective in PBS buffer, low temp acs.orgnih.gov | Standard bioconjugation conditions |

| Bond Formed | Stable amide bond taskcm.com | Stable amide bond |

| Application | Protein/antibody conjugation acs.orgresearchgate.net | Classical method for bioconjugation acs.org |

Introduction of the Azide Group onto Benzoyl Precursors

An alternative strategy involves the synthesis of the azidobenzoyl moiety from a suitable precursor, most commonly 4-aminobenzoic acid. This transformation is a well-established procedure in organic synthesis. The process typically begins with the diazotization of the aromatic amino group of 4-aminobenzoic acid using a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., 0 °C). rsc.orgmdpi.com

The resulting diazonium salt is then treated with a source of azide, such as sodium azide (NaN₃). rsc.orgmdpi.com This leads to the displacement of the diazonium group and the formation of 4-azidobenzoic acid. rsc.orgmdpi.com The crude product can often be precipitated and purified by recrystallization. mdpi.com Once synthesized, this 4-azidobenzoic acid can be "activated" for subsequent reactions. For instance, it can be converted to 4-azidobenzoyl chloride by reacting it with thionyl chloride, preparing it for amidation reactions. rsc.org This multi-step process allows for the large-scale production of the key azido-aromatic intermediate. rsc.org

Amidation Reactions for Conjugating Azidobenzoic Acid Derivatives

Amidation represents a fundamental and versatile method for forming the crucial amide bond between an azidobenzoic acid derivative and an amine-containing scaffold like morpholine. These reactions typically involve the activation of the carboxylic acid group of 4-azidobenzoic acid to make it more susceptible to nucleophilic attack by the amine.

Another powerful technique is the Ugi four-component reaction (Ugi-4CR), which can construct complex, peptide-like structures in a single step. In this context, 4-azidobenzoic acid can serve as the carboxylic acid component, reacting with an amine, an aldehyde, and an isocyanide to form a dipeptide-like product bearing the azidobenzoyl moiety. beilstein-journals.org This method is particularly useful for generating libraries of compounds for screening purposes. beilstein-journals.org

Synthetic Routes to N-Substituted Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry. Its synthesis and subsequent N-substitution are well-documented, providing reliable pathways to the amine precursor required for conjugation with the azidobenzoyl moiety.

Established Protocols for Morpholine Ring Formation and Functionalization

A variety of methods exist for the synthesis of the morpholine ring and its N-substituted derivatives. Classical methods often involve the reaction of an acyclic aliphatic amine with a bis-electrophile like a β,β'-dichloro lower alkyl ether in the presence of an acid acceptor. google.com More modern and versatile approaches have since been developed.

One prominent method involves the oxidative cleavage of ribonucleosides using sodium periodate (B1199274) to form a dialdehyde (B1249045) in situ. This intermediate then undergoes reductive amination with an alkylamine to form the N-substituted morpholine ring. nih.govtandfonline.com This protocol demonstrates high functional group tolerance and proceeds under mild conditions. nih.govtandfonline.com Another advanced strategy utilizes palladium-catalyzed intramolecular carboamination or cyclization of N-tethered alkenols to produce substituted morpholines with good yields and high diastereoselectivity. acs.orgnih.gov Recently, a simple, high-yielding, and redox-neutral one or two-step protocol has been reported for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org

For creating specifically functionalized morpholines, such as 4-(4-aminophenyl)-morpholine, a common route involves the nucleophilic substitution of a suitable precursor like 4-fluoronitrobenzene with morpholine, followed by the reduction of the nitro group to an amine. nih.gov

Table 2: Selected Synthetic Protocols for Morpholine Ring Formation This table is generated based on data from the text.

| Method | Key Reagents/Catalyst | Starting Materials | Key Features |

| Reductive Amination | Sodium periodate, Alkylamine | Ribonucleosides | Mild conditions, good yields, preserves stereospecificity at certain positions. nih.govtandfonline.com |

| Pd-Catalyzed Cyclization | Palladium chloride (PdCl₂) | N-Tethered Alkenols | Good yields, high diastereoselectivity. acs.org |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | N-aryl ethanolamine (B43304) derivatives, Aryl bromides | Asymmetric synthesis, generates single stereoisomers. nih.gov |

| Reaction with Dichloro Ether | β,β'-dichloro lower alkyl ether | Acyclic aliphatic amines | Classical approach, good for simple N-alkyl morpholines. google.com |

| Ethylene Sulfate Method | Ethylene sulfate, tBuOK | 1,2-Amino Alcohols | High-yielding, redox-neutral, uses inexpensive reagents. chemrxiv.org |

Reaction of Morpholine with Activated Benzoyl Derivatives

The final and most direct step in the synthesis of 4-(4-azidobenzoyl)morpholine is the nucleophilic acyl substitution reaction between morpholine and an activated 4-azidobenzoyl derivative. The most common activated derivatives are acyl halides, such as 4-azidobenzoyl chloride. rsc.org

The mechanism involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. vaia.com This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the final, stable amide product, trimetozine, in an analogous reaction. vaia.com This type of reaction is a standard and efficient method for creating N-benzoyl morpholine structures. ontosight.airesearchgate.net

Continuous flow chemistry offers a modern alternative to traditional batch processing for this transformation. A two-step continuous flow system can be designed where benzyl (B1604629) alcohol is first oxidized to an aldehyde, which then reacts with morpholine in the presence of an oxidant to form the benzoyl morpholine product. rsc.org This approach can lead to higher yields and more efficient processing compared to batch reactions. rsc.org The reactivity of morpholine with a series of benzoyl halides has been studied, confirming the feasibility and predictability of this key bond-forming reaction. acs.org

Green Chemistry Principles in Morpholine Synthesis

The synthesis of the morpholine moiety, a core component of this compound, has been a subject of research aimed at aligning with green chemistry principles to enhance environmental and safety profiles. Traditional methods for synthesizing morpholines often involve multiple steps and the use of hazardous reagents. organic-chemistry.orgchemrxiv.org

A significant advancement in this area is the development of a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines. acs.org This method utilizes ethylene sulfate (ES), an inexpensive and widely available reagent, which reacts cleanly with various amines to form zwitterionic monoalkylation products. organic-chemistry.org These intermediates are then cyclized under mild conditions using a base like potassium t-butoxide (tBuOK) to yield the desired morpholine. chemrxiv.orgacs.org

Key advantages of this green-by-design approach include:

Atom Economy: The method efficiently incorporates the atoms from the reactants into the final product, minimizing waste. organic-chemistry.org

Use of Safer Solvents and Reagents: It eliminates the need for toxic reagents such as chloroacetyl chloride and avoids hydride reductions, which often require harsh conditions and generate hazardous waste. organic-chemistry.org

Energy Efficiency: The reactions proceed under mild conditions. organic-chemistry.org

Scalability: The protocol has been successfully demonstrated on a large scale (>100 g), highlighting its industrial applicability. organic-chemistry.org

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of this compound is a multi-step process that relies on precise control of reactivity to ensure the desired product is formed. The primary strategy involves the formation of an amide bond between 4-azidobenzoic acid and morpholine. This process is inherently chemo- and regioselective.

The synthesis can be broken down into two main stages:

Synthesis of 4-Azidobenzoic Acid: This key intermediate is typically prepared from 4-aminobenzoic acid. The synthesis proceeds via a diazotization reaction, where the primary amine group of 4-aminobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium. rsc.org This is followed by the substitution of the diazonium group with an azide group by adding sodium azide. rsc.orgnih.gov

Amide Coupling with Morpholine: The 4-azidobenzoic acid is then coupled with morpholine. To facilitate this reaction, the carboxylic acid is usually "activated." A common method is to convert it into an acyl chloride, 4-azidobenzoyl chloride , by reacting it with thionyl chloride. rsc.orgsigmaaldrich.com The highly reactive acyl chloride then readily reacts with the secondary amine of the morpholine ring.

Chemo- and Regioselectivity:

Chemoselectivity: The amide bond formation is highly chemoselective. In the final step, the nucleophilic nitrogen of morpholine selectively attacks the electrophilic carbonyl carbon of the 4-azidobenzoyl chloride. The azide group on the aromatic ring remains intact under these conditions.

Regioselectivity: The reaction is also regioselective. The acylation occurs exclusively at the nitrogen atom of the morpholine ring, as it is the most nucleophilic site, leading to the formation of the desired N-benzoyl morpholine structure.

Alternative coupling strategies can also be employed, using coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), which activate the carboxylic acid in situ for reaction with the amine. csic.es

Table 1: Synthesis of Key Intermediates

| Intermediate | Starting Material | Reagents | Key Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Azidobenzoic Acid | 4-Aminobenzoic Acid | 1. Sodium Nitrite (NaNO₂), Trifluoroacetic Acid or HCl 2. Sodium Azide (NaN₃) | Diazotization followed by Azide Substitution | 73-92% | rsc.org |

| 4-Azidobenzoyl Chloride | 4-Azidobenzoic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | 99% | rsc.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound depends critically on the effective purification of the intermediates and the final product to remove unreacted starting materials, reagents, and byproducts.

Intermediate Purification:

4-Azidobenzoic Acid: The purification of this intermediate is relatively straightforward. After the reaction, the mixture is diluted with water, causing the product to precipitate. The aqueous phase can be acidified to ensure complete precipitation of the carboxylic acid. rsc.org The resulting solid is then isolated by filtration, washed with cold water to remove residual salts and impurities, and dried. rsc.org An alternative workup involves extraction with an organic solvent like ethyl acetate, followed by washing the organic phase with a basic solution (e.g., NaOH) to deprotonate the carboxylic acid and move it to the aqueous phase. The aqueous phase is then separated and re-acidified with HCl to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent. rsc.org

4-Azidobenzoyl Chloride: This intermediate is typically purified by removing the excess volatile reagent (thionyl chloride) under vacuum. rsc.org As acyl chlorides are moisture-sensitive, they are often used immediately in the next step without extensive purification.

Final Product Purification: The purification of the final product, this compound, involves standard techniques for neutral organic compounds.

Extraction and Washing: After the reaction, the mixture is typically subjected to an aqueous workup. The organic layer containing the product is washed sequentially with a dilute acid (like HCl) to remove any unreacted morpholine, a dilute base (like NaHCO₃ or NaOH) to remove any unreacted 4-azidobenzoic acid, and brine to remove residual water. The organic layer is then dried over an anhydrous salt such as Na₂SO₄ or MgSO₄. rsc.orgacs.org

Chromatography: The most common method for obtaining highly pure this compound is flash column chromatography. rsc.org This technique separates the product from non-polar and highly polar impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The choice of eluent (mobile phase), often a mixture of solvents like hexane (B92381) and ethyl acetate, is critical for achieving good separation. rsc.org

Crystallization: If the final product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective final purification step. This method relies on the difference in solubility between the desired compound and impurities at different temperatures. rsc.org

The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

Table 2: Purification and Isolation Techniques

| Compound | Purification Method | Key Steps | Reference |

|---|---|---|---|

| 4-Azidobenzoic Acid | Precipitation / Extraction | Dilution with water, acidification, filtration, and washing. | rsc.org |

| 4-Azidobenzoyl Chloride | Distillation/Evaporation | Removal of excess thionyl chloride under vacuum. | rsc.org |

| This compound (Final Product) | Chromatography / Crystallization | Aqueous workup (acid/base washes), followed by flash column chromatography and/or crystallization. | rsc.orgacs.org |

Reactivity and Mechanistic Elucidations of 4 4 Azidobenzoyl Morpholine

Photochemical Transformations of the Azide (B81097) Group

The aryl azide group of 4-(4-Azidobenzoyl)morpholine is a photoactivatable functional group. thermofisher.com Upon exposure to ultraviolet (UV) light, it becomes highly reactive, enabling it to form covalent bonds with other molecules, a property widely used in photocrosslinking applications. thermofisher.comthermofisher.com

The primary photochemical event for an aryl azide, such as the one in this compound, is the generation of a highly reactive nitrene intermediate. nih.govresearchgate.net This process is initiated by the absorption of UV light (typically in the 250-370 nm range), which excites the azide molecule. thermofisher.comrsc.org Following excitation, the molecule undergoes rapid decomposition, releasing a molecule of dinitrogen (N₂) gas. rsc.orgrsc.org

This decomposition results in the formation of an electron-deficient, monovalent nitrogen species known as a nitrene. researchgate.net The nitrene is initially formed in a singlet spin state (singlet nitrene). nih.gov This singlet nitrene is highly reactive but can also undergo intersystem crossing to a more stable triplet spin state (triplet nitrene). nih.gov The singlet state is responsible for most of the desired insertion reactions, while the triplet state often participates in less specific side reactions like hydrogen abstraction. researchgate.net

Table 1: Key Events in Photochemical Nitrene Generation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Photoexcitation | Absorption of a UV photon excites the aryl azide to a singlet excited state (S₁ or S₂). acs.org | Excited Aryl Azide |

| 2. Dinitrogen Extrusion | The excited azide rapidly loses a molecule of N₂. rsc.org | Singlet Aryl Nitrene + N₂ |

| 3. Intersystem Crossing | The initially formed singlet nitrene can convert to the more stable triplet state. nih.gov | Triplet Aryl Nitrene |

The outcome of the photoreaction is significantly dependent on the parameters of UV irradiation, namely the wavelength and the duration of exposure.

Wavelength: The choice of wavelength is crucial for efficient activation. Simple, unsubstituted phenyl azides typically require short-wavelength UV light (around 254-275 nm) for activation. thermofisher.com However, substituted aryl azides, particularly those with nitro groups, can be activated efficiently with less damaging, long-wavelength UV light (300-460 nm). thermofisher.com While specific data for this compound is not detailed, its substituted nature suggests activation is likely efficient in the long-wave UV range. Using an appropriate wavelength maximizes nitrene formation while minimizing potential photodamage to other molecules in the system. thermofisher.com

Duration and Intensity: The length of exposure to the UV source influences the completeness of the reaction. Insufficient exposure will result in unreacted azide, while prolonged exposure can lead to the degradation of the target molecules or the crosslinked products. nih.gov Experiments with other aryl azide crosslinkers have shown that exposure times ranging from a few minutes to 30 minutes can yield efficient crosslinking, depending on the lamp source and intensity. thermofisher.com

The primary application of photogenerated nitrenes from compounds like this compound is photocrosslinking. The highly reactive singlet nitrene can covalently bond to nearby molecules through several mechanisms, with insertion into C-H and N-H bonds being particularly useful for creating stable crosslinks. thermofisher.com

However, the efficiency of this process is often compromised by competing side reactions. purdue.edu The singlet nitrene is prone to intramolecular rearrangement to form a seven-membered ring intermediate known as a dehydroazepine. thermofisher.com This electrophilic species is relatively long-lived and can react non-specifically with nucleophiles, particularly primary amines, which can quench the desired crosslinking reaction. thermofisher.comresearchgate.net Other potential side reactions include dimerization of triplet nitrenes to form stable azo compounds. nih.govrsc.org

Table 2: Competing Reaction Pathways of Aryl Nitrenes

| Reaction Pathway | Intermediate | Description | Potential Outcome |

|---|---|---|---|

| C-H/N-H Insertion | Singlet Nitrene | Direct insertion into a C-H or N-H bond of a nearby molecule. | Desired covalent crosslink. thermofisher.com |

| Ring Expansion | Singlet Nitrene | Rearrangement to a dehydroazepine intermediate. | Non-specific reaction with nucleophiles (e.g., primary amines). thermofisher.com |

| Dimerization | Triplet Nitrene | Reaction of two nitrene molecules to form an azo bridge. | Formation of an azo dimer side product. nih.gov |

| Hydrogen Abstraction | Triplet Nitrene | Abstraction of a hydrogen atom from the solvent or another molecule. | Reduction of the nitrene to an amine. researchgate.net |

The solvent environment plays a critical role in the photoreactivity of aryl azides. The choice of solvent can influence both the efficiency of nitrene generation and the subsequent reaction pathways.

Buffers containing potent nucleophiles, especially primary amines like Tris or glycine, should be avoided during photoactivation. thermofisher.com These compounds can efficiently trap the dehydroazepine intermediate that results from nitrene rearrangement, thereby quenching the crosslinking reaction and reducing its efficiency. thermofisher.com Furthermore, the solvent itself can participate in the reaction. In aqueous or other protic media, water can act as a hydrogen source, leading to the reduction of the nitrene to the corresponding primary amine (4-(4-aminobenzoyl)morpholine). rsc.org In non-protic, non-nucleophilic solvents such as acetonitrile, side reactions like azo-compound formation may be more prevalent. rsc.org

Click Chemistry Reactivity of the Azide Moiety

Beyond its photochemical properties, the azide group of this compound is a key participant in one of the most prominent "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is a highly efficient and specific method for covalently linking an azide-containing molecule with a molecule containing a terminal alkyne. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. organic-chemistry.org

The reaction involves the use of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate). nih.govwikipedia.org The mechanism proceeds through the formation of a copper acetylide intermediate from the terminal alkyne. wikipedia.orgnih.gov This intermediate then reacts with the azide group of a molecule like this compound in a stepwise cycloaddition. The process is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer as the final product. nih.govnih.gov The reaction can be performed in various solvents, with mixtures of water and organic solvents being common. wikipedia.orgbeilstein-journals.org

Table 3: Typical Components of a CuAAC Reaction

| Component | Role | Example |

|---|---|---|

| Azide | Substrate | This compound |

| Alkyne | Substrate | A molecule with a terminal alkyne (-C≡CH) group |

| Copper Source | Catalyst Precursor | Copper(II) Sulfate (B86663) (CuSO₄) wikipedia.org |

| Reducing Agent | Generates active Cu(I) catalyst | Sodium Ascorbate nih.govwikipedia.org |

| Solvent | Reaction Medium | Water, t-Butanol, DMF, DMSO wikipedia.org |

Amide Bond Reactivity and Stability of the Benzoyl-Morpholine Linkage:The stability and reactivity of the specific amide bond in this compound have not been specifically investigated in available literature.

Exploration of Nucleophilic Attack at the Carbonyl Center:While the general principles of nucleophilic attack on amide carbonyls are known, there is no specific research on the susceptibility of the carbonyl center in this compound to various nucleophiles. Such a study would involve experimental or computational analysis of its reactivity profile.

Due to the absence of this critical, compound-specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and instructions. The creation of such an article would require access to primary research data that does not appear to be publicly available at this time.

Advanced Applications of 4 4 Azidobenzoyl Morpholine in Chemical Biology and Bioengineering

Photoaffinity Labeling (PAL) Investigations

Photoaffinity labeling (PAL) is a powerful technique that utilizes a chemical probe to form a covalent bond with its target molecule upon activation by light. nih.gov This method is instrumental in identifying and characterizing molecular interactions, such as those between small molecules and proteins. rsc.org Probes based on 4-(4-azidobenzoyl)morpholine are particularly effective in these studies. Upon irradiation with UV light, the aryl azide (B81097) group in the 4-azidobenzoyl moiety forms a highly reactive nitrene intermediate, which can then insert into nearby C-H, N-H, or O-H bonds, creating a stable covalent link with the interacting biomolecule. researchgate.netresearchgate.net

Rational Design and Optimization of this compound-Based Probes

The design of an effective photoaffinity probe is a critical step that balances several factors to ensure successful target identification. bohrium.com A typical probe incorporates three key components: an affinity unit that directs the probe to the target, a photoreactive moiety, and a reporter tag for detection and purification. nih.gov

The this compound scaffold provides the core photoreactive element. Key considerations in the design of probes based on this compound include:

Affinity and Specificity : The probe must retain a high affinity for its biological target, comparable to the parent molecule it is derived from. The morpholine (B109124) and benzoyl groups can be synthetically modified to mimic a known ligand for a specific protein target.

Photoreactive Group : The aryl azide group is a common choice for PAL. escholarship.org It is relatively stable in the dark but becomes highly reactive upon UV irradiation. researchgate.net This allows for temporal control over the crosslinking reaction.

Linker : Often, a linker is incorporated between the pharmacophore (the part of the molecule responsible for binding) and the photoreactive group or a reporter tag. The length and chemical nature of the linker are optimized to minimize steric hindrance and maintain the probe's binding affinity. nih.gov

Reporter Tag : For easy detection and isolation of the labeled biomolecules, a reporter tag such as biotin (B1667282), a fluorophore, or an alkyne/azide handle for click chemistry is often included in the probe's structure. nih.govnih.gov The azide group inherent in the 4-azidobenzoyl moiety can sometimes serve this purpose for subsequent bioconjugation.

The optimization process often involves synthesizing a series of probe candidates with variations in the linker and the position of the photoreactive group to identify the one with the best combination of high affinity and efficient crosslinking. bohrium.com

| Design Principle | Description | Relevance to this compound Probes |

|---|---|---|

| Affinity Unit | The portion of the probe that recognizes and binds to the target molecule. nih.gov | The benzoyl and morpholine structures can be modified to mimic known ligands, directing the probe to a specific binding site. |

| Photoreactive Moiety | A chemical group that becomes highly reactive upon light activation to form a covalent bond. nih.gov | The 4-azidobenzoyl group serves as the photoactivatable crosslinker, forming a reactive nitrene upon UV exposure. researchgate.net |

| Reporter/Affinity Tag | A functional group used for detection and/or purification of the labeled target. nih.gov | A separate tag (e.g., biotin) can be added, or the azide can be used for subsequent "click" reactions to attach a reporter molecule. nih.gov |

| Linker Group | A chemical spacer connecting the different components of the probe. nih.gov | Optimizing the linker is crucial to avoid interfering with the probe's binding to its target. |

Methodologies for Identifying Protein Targets and Molecular Interactions

Once a this compound-based probe has been successfully crosslinked to its protein target, a series of methodologies are employed to identify the protein and characterize the interaction. rsc.org The general workflow involves enrichment of the labeled proteins followed by analysis using mass spectrometry (MS). nih.gov

The typical experimental procedure is as follows:

Incubation and Irradiation : The photoaffinity probe is incubated with a complex biological sample, such as a cell lysate or intact cells, to allow it to bind to its target(s). The sample is then irradiated with UV light to induce covalent crosslinking. nih.gov

Enrichment : If the probe includes an affinity tag like biotin, the covalently labeled proteins can be isolated from the complex mixture using affinity purification, for example, with streptavidin-coated beads. nih.gov

Proteolytic Digestion : The enriched proteins are digested into smaller peptide fragments using proteases like trypsin. nih.gov

Mass Spectrometry Analysis : The resulting peptide mixture is analyzed by mass spectrometry. nih.gov In a typical proteomics workflow, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, and fragmentation data provides their amino acid sequences. nih.gov

Protein Identification : By searching the acquired peptide sequences against a protein database, the identity of the protein that was covalently labeled by the probe can be determined. nih.gov

Recent advancements in mass spectrometry have significantly enhanced the capabilities of PAL experiments, allowing for the identification of low-abundance proteins and providing deeper insights into molecular interactions. researchgate.net

| Mass Spectrometry Technique | Application in PAL |

|---|---|

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | The standard method for identifying proteins from a complex mixture after proteolytic digestion. It provides peptide sequence information. nih.govnih.gov |

| MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) | Often used to analyze the intact protein-probe complex to determine the stoichiometry of binding or to analyze peptide fragments. nih.gov |

| ECD/ETD (Electron Capture/Transfer Dissociation) | Advanced fragmentation methods that are particularly useful for sequencing modified peptides, as they tend to preserve the covalent modification on the peptide backbone, helping to pinpoint the binding site. researchgate.net |

Mapping Ligand-Binding Sites within Biological Macromolecules

A significant advantage of photoaffinity labeling is its ability to identify the specific binding site of a ligand on its target protein with high resolution. nih.gov The covalent bond formed by the this compound probe acts as a permanent marker at the site of interaction.

The process for mapping the binding site is an extension of the protein identification workflow:

Crosslinking and Isolation : The target protein is labeled with the photoaffinity probe and isolated as described previously.

Proteolysis : The isolated protein-probe conjugate is digested with a specific protease. This generates a mixture of peptides, with one or more peptides containing the covalently attached probe (or a fragment of it).

MS Analysis : The peptide mixture is analyzed by LC-MS/MS. The peptide that is covalently modified by the probe will have a corresponding mass shift.

MS/MS Sequencing : The modified peptide is selected for fragmentation (MS/MS). Analysis of the fragment ions reveals the amino acid sequence of the peptide and, crucially, identifies the specific amino acid residue that is covalently attached to the probe. nih.gov

This information provides direct evidence of the ligand's binding location, which is invaluable for understanding the mechanism of action and for structure-based drug design. nih.govresearchgate.net

| Step | Objective | Methodology |

|---|---|---|

| 1 | Covalent Labeling | Incubate target protein with the probe and irradiate with UV light to form a stable, covalent bond at the binding site. nih.gov |

| 2 | Protein Digestion | Use a protease (e.g., trypsin) to cleave the labeled protein into smaller peptides. |

| 3 | Identify Modified Peptide | Use LC-MS to detect a peptide with a mass that corresponds to the peptide sequence plus the mass of the crosslinked probe. |

| 4 | Pinpoint Modification Site | Isolate the modified peptide and subject it to tandem mass spectrometry (MS/MS) to determine its sequence and identify the specific amino acid residue that carries the modification. nih.gov |

Dynamic Studies of Supramolecular Nucleoprotein Complexes

Supramolecular nucleoprotein complexes, such as chromatin, spliceosomes, and ribosomes, are large, dynamic assemblies of proteins and nucleic acids that carry out essential cellular processes. Understanding their structure and dynamics is key to understanding their function. Crosslinking techniques, including photoaffinity labeling, are powerful tools for "freezing" these dynamic interactions in place, allowing for their structural analysis. nih.govyoutube.com

While direct studies using this compound on nucleoprotein complexes are not extensively documented, the principles of PAL are readily applicable. A probe based on this scaffold could be designed to mimic a molecule that binds to a specific protein component of a nucleoprotein assembly.

The general strategy would involve:

Probe Design : Synthesizing a this compound derivative that targets a protein known to be part of a larger nucleoprotein complex.

In Situ Crosslinking : Introducing the probe to cells or isolated complexes and activating it with light to capture the protein and its immediate neighbors (both protein and nucleic acid) at a specific moment in time. nih.gov

Analysis : Following crosslinking, the complex can be disassembled, and the crosslinked products can be analyzed to identify which molecules were in close proximity. This can reveal information about the complex's architecture and how it changes in response to different cellular signals. nih.gov

This approach provides a "snapshot" of the molecular interactions within these dynamic machines, offering insights that are often difficult to obtain through other structural biology techniques. nih.govnih.gov

Bioconjugation and Functionalization Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The azide group is a key functional group in bioorthogonal chemistry, which refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.

Site-Specific Modification of Biomolecules via Azide-Alkyne Cycloaddition

The azide moiety of this compound makes it an ideal substrate for the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the azide-containing molecule to another molecule that has been functionalized with an alkyne group. uzh.ch This strategy is widely used for the site-specific modification of biomolecules. plos.org

There are two main types of azide-alkyne cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is highly efficient and specific, forming a stable 1,2,3-triazole linkage between the azide and a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. plos.org While powerful, the potential toxicity of copper can be a concern for in vivo applications. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145). The ring strain of the alkyne is sufficient to promote the reaction with an azide without the need for a catalyst. nih.gov This makes SPAAC particularly suitable for applications in living cells. nih.gov

In the context of this compound, the azide group can be used to "click" on a variety of functional molecules, such as fluorophores for imaging, or biotin for affinity purification. This can be done either before the probe is used for photoaffinity labeling or after the probe has been covalently attached to its target protein, provided the azide remains accessible. This dual functionality makes this compound a powerful tool for creating multifunctional chemical probes.

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

|---|---|---|

| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) uzh.ch |

| Catalyst | Copper(I) plos.org | None (reaction driven by ring strain) nih.gov |

| Reaction Speed | Generally very fast. | Kinetics can be slower than CuAAC but are continually being improved with new cyclooctyne designs. |

| Biocompatibility | Limited in live cells due to copper toxicity. nih.gov | Highly biocompatible and widely used in living systems. nih.gov |

Based on a comprehensive search for scientific literature, there is currently insufficient detailed research data available in the public domain to generate a thorough and scientifically accurate article on the specific advanced applications of This compound that strictly adheres to the provided outline.

Covalent attachment to antibodies for non-genetic cell surface modification.

The synthesis of specific Antibody-Drug Conjugates (ADCs).

Its conjugation with reporter tags like fluorophores or biotin.

The design of probes for modulating and interrogating cellular processes.

While the azidobenzoyl moiety is a well-known functional group used in chemical biology for photo-affinity labeling and bioconjugation, the specific applications and research findings for the morpholine derivative, this compound, are not documented in a way that would allow for the creation of the detailed, data-driven article requested.

For instance, a closely related compound, 4-azidobenzoyl fluoride (B91410) , has been documented in a "plug-and-play" strategy for the controllable installation of azide groups onto lysine (B10760008) residues of native antibodies. researchgate.net In this strategy, the 4-azidobenzoyl group is first attached to the antibody. researchgate.net Subsequently, a payload, such as a toxin, fluorophore, or oligonucleotide, can be attached to the azide via copper-free click chemistry. researchgate.net This demonstrates the utility of the 4-azidobenzoyl functional group in creating bioconjugates. researchgate.net

However, without similar detailed studies specifically utilizing this compound, generating content for the requested outline would require extrapolation and speculation, which would not meet the required standards of scientific accuracy and strict adherence to the specified compound. To ensure the integrity and factuality of the information provided, the article cannot be generated as requested.

Development of Novel Chemical Tools for Biological Interrogation

Integration into Diversity-Oriented Synthesis (DOS) Libraries

The strategic incorporation of this compound into Diversity-Oriented Synthesis (DOS) libraries leverages the unique functionalities of its constituent parts: the morpholine scaffold and the photo-activatable azidobenzoyl group. While direct, published examples of DOS libraries built specifically with this compound are not prevalent, its potential is inferred from the extensive use of both morpholine derivatives and photo-reactive probes in chemical biology and drug discovery. The integration of this compound into a DOS library would serve a dual purpose: contributing to the skeletal and stereochemical diversity of the library while simultaneously embedding a latent function for target identification.

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govjchemrev.com Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive core for library synthesis. nih.gov DOS strategies frequently employ such scaffolds to generate collections of structurally diverse small molecules that can be used to probe biological pathways. frontiersin.orgresearchgate.net The synthesis of complex and stereochemically rich morpholine derivatives is a key area of focus in DOS, aiming to expand the exploration of chemical space. frontiersin.orgresearchgate.net By utilizing the morpholine core of this compound, chemists can generate a foundational diversity that can be further expanded through various synthetic transformations.

The azidobenzoyl moiety of this compound introduces a critical chemical biology tool into the DOS library: a photo-reactive crosslinking group. scbt.com Aryl azides, upon irradiation with UV light, form highly reactive nitrene intermediates. thermofisher.com These nitrenes can covalently bind to nearby molecules, such as the amino acid residues of a protein target, a process known as photoaffinity labeling. scbt.comthermofisher.com This functionality is invaluable for target deconvolution, a major challenge in phenotypic screening campaigns where the biological target of a hit compound is unknown. By incorporating this compound-based compounds into a DOS library, researchers can screen for a desired biological effect and then use UV activation to covalently link the active compound to its protein target. Subsequent proteomic analysis can then identify the protein, elucidating the compound's mechanism of action.

The integration of this compound into DOS libraries can be envisioned through a "build/couple/pair" strategy, a common approach in DOS. In this strategy, the morpholine core acts as a central scaffold (the "build" phase). Diverse functionalities can then be introduced by coupling various building blocks to the morpholine nitrogen or other positions on the ring (the "couple" phase). The azidobenzoyl group would be incorporated as one of these building blocks. Finally, intramolecular reactions could be used to generate further skeletal diversity (the "pair" phase).

A hypothetical DOS library based on this compound could be designed to explore a range of chemical space. The following table illustrates a potential diversification strategy:

| Scaffold Position | R1 (Appended to Morpholine N) | R2 (Substitution on Morpholine Ring) | R3 (Variation on Benzoyl Ring) |

| Variation 1 | Alkyl chains of varying lengths | Methyl, Hydroxyl | Electron-donating groups |

| Variation 2 | Aromatic and heteroaromatic rings | Phenyl, Pyridyl | Electron-withdrawing groups |

| Variation 3 | Peptidomimetic fragments | Carboxylic acid esters | Halogens |

| Variation 4 | Fluorescent tags | Amino groups | Additional azide groups |

This systematic variation would generate a library of compounds with diverse pharmacological properties, each containing the photo-activatable handle for target identification. The research findings on the use of morpholine scaffolds in DOS suggest that such libraries would possess significant three-dimensional complexity, increasing the likelihood of interaction with challenging biological targets like protein-protein interfaces. frontiersin.orgresearchgate.net

Structural and Theoretical Analyses of 4 4 Azidobenzoyl Morpholine

Advanced Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure, bonding, and electronic environment of 4-(4-azidobenzoyl)morpholine. High-resolution techniques in nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry collectively offer a comprehensive characterization of the compound.

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of the azidobenzoyl group and the aliphatic protons of the morpholine (B109124) ring. The protons on the benzene (B151609) ring, being in a para-substituted system, typically exhibit an AA'BB' splitting pattern, appearing as two sets of doublets in the aromatic region (approximately 7.0-7.8 ppm). The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's chair conformation and rapid interconversion at room temperature. nih.govresearchgate.net These protons typically appear as two broad multiplets in the aliphatic region (approximately 3.4-3.8 ppm), corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, respectively. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the amide linkage is expected to appear significantly downfield (around 168-170 ppm). The aromatic carbons will produce signals in the 118-145 ppm range, with their precise shifts influenced by the electron-donating/withdrawing nature of the azide (B81097) and carbonyl substituents. The two distinct methylene carbons of the morpholine ring are expected to resonate in the aliphatic region, typically between 42 and 67 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for N-substituted morpholines and benzoyl derivatives. nih.govresearchgate.netresearchgate.net

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~ 7.7-7.8 | Doublet |

| Aromatic (ortho to N₃) | ~ 7.0-7.1 | Doublet |

| Morpholine (-N-CH₂-) | ~ 3.5-3.8 | Multiplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 169 |

| Aromatic (C-N₃) | ~ 144 |

| Aromatic (C-C=O) | ~ 132 |

| Aromatic (CH, ortho to C=O) | ~ 129 |

| Aromatic (CH, ortho to N₃) | ~ 119 |

| Morpholine (-N-CH₂) | ~ 42-48 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound and to probe their conformational states. scielo.org.mxnih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group, which typically appears in the 2100-2160 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the tertiary amide group gives rise to another strong band, generally observed between 1630 and 1660 cm⁻¹. Other significant absorptions include the C-O-C ether stretch from the morpholine ring around 1115 cm⁻¹, C-N stretching vibrations, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov

Raman spectroscopy provides complementary data, particularly for non-polar bonds. mdpi.com The symmetric stretching of the azide group, often weak in the IR spectrum, can be observed in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on established group frequency data. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Amide Carbonyl (C=O) | Stretch | 1630 - 1660 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Morpholine Ether (C-O-C) | Asymmetric Stretch | ~ 1115 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

High-resolution mass spectrometry (HRMS) is a powerful technique for unequivocally confirming the molecular formula of this compound and for elucidating its structure through analysis of its fragmentation patterns. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.

The molecular formula of this compound is C₁₁H₁₂N₄O₂. The expected monoisotopic mass of the protonated molecular ion [M+H]⁺ would be approximately 233.1033 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides structural information. Plausible fragmentation pathways include:

Loss of Dinitrogen: A characteristic fragmentation of aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da) to form a nitrene radical cation.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can occur, leading to the formation of the 4-azidobenzoyl cation (m/z 146) or the morpholinoyl cation.

Morpholine Ring Fragmentation: The morpholine ring can undergo cleavage, leading to the loss of ethylene (B1197577) oxide or other small neutral fragments. core.ac.uk

Table 3: Predicted Key Mass Fragments of this compound

| Ion/Fragment | Proposed Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₃N₄O₂]⁺ | 233.10 |

| [M-N₂]⁺ | [C₁₁H₁₂N₂O₂]⁺˙ | 204.09 |

| [4-azidobenzoyl]⁺ | [C₇H₄N₃O]⁺ | 146.04 |

Crystallographic Analysis of Related Azidobenzoyl and Morpholine Compounds

While a crystal structure for this compound itself is not publicly available, analysis of closely related azidobenzoyl and N-benzoyl morpholine compounds via single-crystal X-ray diffraction provides significant insight into its likely solid-state conformation, molecular geometry, and intermolecular interactions. ias.ac.in

Single-crystal X-ray diffraction studies on analogous compounds consistently reveal key structural features that are expected to be conserved in this compound.

Morpholine Conformation: In virtually all reported crystal structures of N-acyl or N-sulfonyl morpholine derivatives, the morpholine ring adopts a stable chair conformation. otago.ac.nznih.gov

Amide Bond Geometry: The amide C-N bond typically exhibits partial double-bond character, resulting in a planar geometry around the O=C-N group.

Molecular Planarity: The benzoyl moiety is generally planar. The dihedral angle between this aromatic plane and the plane of the amide group is variable and influenced by steric and electronic factors of the substituents as well as crystal packing forces. nih.gov

Crystal structures of related compounds like N-benzoylmorpholine and various azidophenyl derivatives provide typical crystallographic parameters. nih.govnih.gov These compounds often crystallize in monoclinic or triclinic space groups.

Table 4: Representative Crystallographic Data from Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-Benzoylmorpholine | Orthorhombic | Pca2₁ | nih.gov |

| N-Benzoyl-morpholine-4-carbothioamide | Monoclinic | P2₁ | otago.ac.nz |

| 2-Azido-1-(4-fluorophenyl)ethanone | Monoclinic | P2₁/c | researchgate.net |

The way molecules arrange themselves in a crystal lattice is governed by a complex interplay of non-covalent intermolecular interactions. mdpi.comchemrxiv.org Analysis of related crystal structures indicates that the packing of this compound would likely be stabilized by a combination of weak hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net

Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can act as an acceptor at the carbonyl oxygen, the morpholine oxygen, and the azide nitrogen atoms. Weak C-H···O and C-H···N hydrogen bonds involving aromatic and aliphatic C-H groups are commonly observed, linking molecules into chains or more complex networks. nih.govresearchgate.net

π–π Stacking: The electron-rich azidobenzene (B1194522) rings can engage in π–π stacking interactions, where the aromatic rings of adjacent molecules pack in a parallel-displaced or T-shaped manner. These interactions are a significant cohesive force in many aromatic compounds. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to explore the molecular properties of this compound at an atomic level. Through various computational techniques, it is possible to predict its behavior and characteristics, which can guide further experimental studies.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool in computational chemistry for predicting molecular properties.

Electronic Structure and Stability:

DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger energy gap implies higher stability and lower reactivity. For analogous aromatic azide compounds, DFT calculations have been employed to understand their electronic structure and stability. mdpi.comnih.gov

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets.

Illustrative DFT Data for a Related Azidobenzoyl Compound:

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -2.5 eV | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | 4.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: The data presented are illustrative for a generic azidobenzoyl derivative and are intended to exemplify the outputs of DFT calculations.

Reaction Mechanism Prediction:

DFT is also instrumental in predicting the mechanisms of chemical reactions. For this compound, the azide group is of particular interest as it can undergo photolytic or thermolytic decomposition to form a highly reactive nitrene intermediate. DFT calculations can model the energy landscape of this decomposition, identifying transition states and intermediates, thereby predicting the most probable reaction pathways. researchgate.netrsc.org This is crucial for its application as a photoaffinity label, where the nitrene intermediate covalently binds to a biological target.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound in a solvent environment, which mimics physiological conditions.

The morpholine ring can exist in different conformations, such as chair and boat forms. The orientation of the azidobenzoyl group relative to the morpholine ring is also subject to rotational freedom around the amide bond. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. nih.govnih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual atoms or groups of atoms within the molecule.

Radius of Gyration (Rg): Represents the compactness of the molecule's structure over time.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing information about its solubility and potential for interaction with other molecules.

Illustrative MD Simulation Parameters for a Morpholine Derivative in Aqueous Solution:

| Parameter | Typical Observation | Interpretation |

| RMSD | Stable trajectory after an initial equilibration period. | The molecule has reached a stable conformational state. |

| RMSF | Higher fluctuations in the terminal azido (B1232118) group. | The azido group is more flexible than the core structure. |

| Rg | Consistent value throughout the simulation. | The overall shape of the molecule remains compact. |

| SASA | Fluctuations indicating dynamic interactions with water. | The molecule is solvated and interacts with the solvent. |

Note: These are generalized observations for a morpholine-containing molecule and serve to illustrate the type of data obtained from MD simulations.

Understanding the conformational landscape is essential, as the three-dimensional shape of the molecule dictates its ability to bind to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com While a specific QSAR study on this compound is not available, the principles of QSAR can be applied to a series of related morpholine derivatives to predict their biological activity.

In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A statistical model, such as multiple linear regression (MLR) or partial least squares (PLS), is then developed to correlate these descriptors with the experimentally determined biological activity (e.g., IC50 values). atlantis-press.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.netnih.gov

For a series of morpholine derivatives, a QSAR study might reveal that specific substitutions on the benzoyl ring or modifications to the morpholine ring are crucial for enhancing a particular biological activity.

Future Directions and Emerging Research Opportunities

Exploration of Advanced Bioconjugation Chemistries

The azido (B1232118) group in 4-(4-Azidobenzoyl)morpholine is a key functional handle for a variety of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Future research is expected to focus on leveraging this group for more advanced bioconjugation strategies.

One of the most promising areas is the continued exploration of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the precise attachment of this compound to biomolecules containing a terminal alkyne. This could enable the site-specific labeling of proteins, nucleic acids, and other cellular components for visualization, tracking, and functional studies.

Further research may also explore the development of novel bioconjugation reactions that are compatible with the azido group, potentially offering alternative or complementary approaches to existing methods. The goal would be to expand the toolkit of chemical biologists for modifying biomolecules with this compound, thereby enabling a wider range of applications.

Rational Design of Next-Generation Photoactivatable Probes

The 4-azidobenzoyl group is a classical photoactivatable moiety used in photoaffinity labeling. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, providing a snapshot of molecular interactions. However, there are opportunities to rationally design next-generation photoactivatable probes based on the this compound scaffold with improved properties.

Research in this area could focus on modifying the azidobenzoyl core to fine-tune its photochemical properties. For instance, alterations to the aromatic ring could shift the activation wavelength to longer, less damaging wavelengths of light, which would be advantageous for studies in living cells. Additionally, the efficiency of cross-linking and the reactivity of the generated nitrene could be optimized to minimize non-specific binding and the formation of undesired by-products. A comparative study of different photoactivatable probes has shown that while the 4-azidobenzoyl group has good crosslinking efficiency, there is potential for the formation of non-uniform irradiation products.

Future designs might also incorporate additional functionalities into the probe structure, such as fluorescent reporters or affinity tags, to facilitate the detection and isolation of labeled biomolecules.

Development of this compound-Based Scaffolds for Targeted Delivery Systems

The morpholine (B109124) component of this compound is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This, combined with the photo-crosslinking ability of the azidobenzoyl group, makes it an attractive scaffold for the development of targeted delivery systems.

Future research could explore the synthesis of derivatives of this compound that are conjugated to targeting ligands, such as antibodies, peptides, or small molecules that recognize specific cell surface receptors. Upon administration, these targeted probes could accumulate at the desired site of action. Subsequent photoactivation would then lead to the covalent attachment of the probe to its target, potentially enabling localized drug delivery or the specific labeling of target cells for diagnostic purposes. The development of such systems could benefit from advances in nanomedicine, where polymeric micelles and other nanoparticles are used to formulate and deliver therapeutic agents.

The design of these targeted delivery systems would require careful optimization of the linker connecting the this compound scaffold to the targeting moiety to ensure that both components can function effectively.

Integration with High-Throughput Screening and Proteomic Platforms

The ability of this compound to covalently label interacting proteins makes it a valuable tool for chemical proteomics and high-throughput screening (HTS) campaigns aimed at identifying the cellular targets of bioactive small molecules.

Future directions in this area involve the development of this compound-based probes that are amenable to large-scale screening platforms. This could include the incorporation of a "handle" for enrichment, such as a biotin (B1667282) tag or a clickable alkyne group, which would allow for the selective isolation of labeled proteins from complex cellular lysates.

These enriched proteins could then be identified and quantified using advanced mass spectrometry-based proteomic techniques. This approach, often referred to as activity-based protein profiling (ABPP), can provide a global view of the protein targets of a small molecule in a native biological system. The integration of this compound-based probes with automated proteomic workflows could significantly accelerate the process of drug target identification and validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-Azidobenzoyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the azide group to a benzoyl-morpholine precursor. A two-step approach is common:

Formation of the benzoyl-morpholine core : Nickel-catalyzed cross-coupling (e.g., amination of aryl halides with morpholine) can generate the benzoyl-morpholine backbone .

Azide introduction : Sodium azide (NaN₃) substitution at the para position of the benzoyl group under controlled conditions (e.g., DMF, 60–80°C) .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and confirm structural integrity using -NMR and IR spectroscopy to verify azide incorporation (characteristic ~2100 cm stretch) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : - and -NMR to resolve morpholine ring protons (δ 2.5–3.5 ppm) and benzoyl/azide aryl protons.

- IR : Confirm azide presence via N asymmetric stretch (~2100 cm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths/angles, particularly the azide group geometry. Note: Azides may exhibit thermal motion; collect data at low temperatures to minimize disorder .

Q. How can researchers quantify this compound in complex matrices (e.g., reaction mixtures or biological samples)?

- Methodological Answer :

- UV-Vis Spectrophotometry : Calibrate using standard curves (λ ~260–280 nm for aromatic/azide absorption). Validate linearity (R > 0.99) and limit of detection (LOD) .

- HPLC : Use a C18 column with acetonitrile/water mobile phase. Detect at 254 nm. Spike recovery experiments ensure accuracy (±5% deviation) .

Advanced Research Questions

Q. What strategies mitigate the thermal and photolytic instability of the azide group in this compound during storage and reactions?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert atmosphere (N/Ar). Avoid prolonged exposure to light or humidity .

- Reaction Design : Conduct azide-based reactions (e.g., click chemistry) at ≤25°C. Use radical scavengers (e.g., BHT) to suppress undesired decomposition .

Q. How can this compound be utilized in bioorthogonal labeling, and what are key considerations for reaction efficiency?

- Methodological Answer :

- Click Chemistry : React with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize Cu(I) catalyst concentration (0.1–1 mol%) and reaction time (1–4 hrs) .

- Kinetic Monitoring : Use -NMR or LC-MS to track triazole formation. Adjust solvent polarity (e.g., DMSO/HO mixtures) to enhance solubility and reaction rates .

Q. What computational methods are effective for modeling the electronic properties of this compound, particularly its azide reactivity?

- Methodological Answer :

- DFT Calculations : Employ Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model azide vibrational frequencies and frontier molecular orbitals (HOMO-LUMO gaps). Compare computed IR peaks (~2100 cm) with experimental data .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic solvents to predict aggregation behavior .

Q. How do structural modifications (e.g., substituent effects) on the benzoyl ring influence the reactivity of this compound?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Para-nitro or chloro substituents increase azide electrophilicity, accelerating CuAAC. Monitor via Hammett plots (σ correlations) .

- Steric Effects : Ortho-substituents hinder triazole formation; mitigate by using bulkier catalysts (e.g., TBTA ligands) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values for this compound across studies?

- Methodological Answer :

- Standardize Assays : Use shake-flask methods (24 hrs equilibration in PBS, pH 7.4) for explicit solubility determination. Compare with turbidity-based screening (UV/Vis at 600 nm) .

- Control Variables : Document temperature, solvent purity, and agitation speed. Replicate conditions from conflicting studies to identify outliers .

Q. What validation criteria ensure reproducibility in crystallographic studies of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.